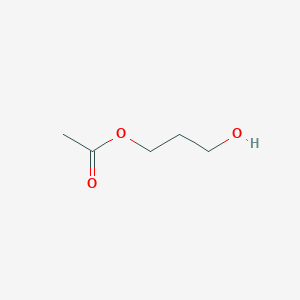

3-hydroxypropyl Acetate

Description

Properties

IUPAC Name |

3-hydroxypropyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-5(7)8-4-2-3-6/h6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOUBAFNWVFAWEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations

Reactions of the Hydroxyl Group

The terminal hydroxyl group is a primary alcohol, making it amenable to a variety of derivatization and functionalization reactions common to alcohols. It can also participate in non-covalent interactions, such as those seen in complexation studies.

The hydroxyl moiety of 3-hydroxypropyl acetate (B1210297) serves as a versatile handle for chemical modification. Standard alcohol reactions can be employed to introduce new functional groups, thereby altering the molecule's physical and chemical properties.

Esterification and Etherification: The hydroxyl group can undergo further esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form a diester. For instance, reacting 3-hydroxypropyl acetate with a second carboxylic acid would yield a mixed di-ester of 1,3-propanediol (B51772). Similarly, etherification reactions, such as the Williamson ether synthesis, can convert the hydroxyl group into an ether linkage.

Cross-linking Applications: The hydroxyl group can also be used as a point of attachment for cross-linking agents. In polymer chemistry, the hydroxyl groups on hydroxypropyl methylcellulose (B11928114) (HPMC) are cross-linked using polycarboxylic acids like citric acid through an esterification mechanism. researchgate.net This process, which typically requires elevated temperatures, forms ester bonds between the polymer chains, converting thermoplastics into thermoset materials. researchgate.net By analogy, this compound could be incorporated into polymer networks as a chain terminator or a pendant group that modifies the network properties.

While no specific studies detailing the complexation of this compound as a "guest" molecule were found, extensive research exists on the complexation of similar aliphatic acetate esters with cyclodextrins (CDs). researchgate.net Cyclodextrins are macrocyclic host molecules with a hydrophobic inner cavity and a hydrophilic exterior, capable of encapsulating guest molecules through non-covalent interactions. ias.ac.in

The formation of these host-guest or inclusion complexes can alter the physical properties of the guest molecule. oatext.comoatext.com Studies on various aliphatic acetate esters have shown that they form 1:1 inclusion complexes with β-cyclodextrin. researchgate.net The stability of these complexes is influenced by the hydrophobicity of the guest molecule and its geometric fit within the cyclodextrin (B1172386) cavity. researchgate.netias.ac.in For example, research on the cleavage of phenylphenyl acetates in the presence of β-cyclodextrin indicates that the aryloxy portion of the ester is included in the hydrophobic cavity. ias.ac.in

The binding constants (K) for several acetate esters with β-cyclodextrin have been determined, illustrating the influence of the alkyl chain structure on complex stability.

Table 1: Binding Constants of Aliphatic Acetate Esters with β-Cyclodextrin This table is generated based on data for analogous compounds, as specific data for this compound was not available in the cited literature.

| Guest Molecule | Binding Constant (K) / M⁻¹ |

|---|---|

| Ethyl Acetate | 2.9 |

| Propyl Acetate | 7.4 |

| Isopropyl Acetate | 4.6 |

| Butyl Acetate | 20.3 |

| Isobutyl Acetate | 14.3 |

Data sourced from a study on the interaction of aliphatic acetate esters with cyclodextrins. researchgate.net

The data suggests that longer, linear alkyl chains lead to more stable complexes, likely due to stronger hydrophobic interactions within the cyclodextrin cavity. researchgate.net Although not containing a simple alkyl chain, the propyl backbone of this compound suggests it would be capable of forming similar inclusion complexes. The presence of the terminal hydroxyl group might influence the orientation and stability of such a complex.

Reactions of the Acetate Ester Group

The acetate ester functional group is susceptible to nucleophilic attack at the carbonyl carbon, with hydrolysis and transesterification being the most prominent reactions.

Hydrolysis: Ester hydrolysis is the cleavage of an ester by water to produce a carboxylic acid and an alcohol. This reaction can be catalyzed by acids or bases. egyankosh.ac.in For this compound, hydrolysis yields acetic acid and 1,3-propanediol.

The reaction is typically slow but is accelerated in the presence of a catalyst. egyankosh.ac.in Acid-catalyzed hydrolysis of esters like methyl acetate follows pseudo-first-order kinetics because water is present in a large excess, making its concentration effectively constant throughout the reaction. egyankosh.ac.inyoutube.com The rate of reaction is therefore dependent on the concentration of the ester and the acid catalyst. egyankosh.ac.in The progress of the reaction can be monitored by titrating the amount of carboxylic acid produced over time. egyankosh.ac.inyoutube.com

Enzymatic hydrolysis offers a highly selective alternative. A patented process describes the selective mono-hydrolysis of 1,3-propanediol diacetate to 1,3-propanediol monoacetate (this compound) using lipases, particularly Candida antarctica lipase (B570770) B (CalB). google.com This demonstrates that the reverse reaction, the hydrolysis of the monoacetate, is also a relevant process. Kinetic studies on the hydrolysis of other short-chain esters, such as p-nitrophenyl acetate, are often used to model esterase activity. frontiersin.org For example, the hydrolysis of 2,2,2-trifluoroethyl acetate is six times faster than that of ethyl acetate, highlighting the strong influence of substituents on reaction rates. europa.eu

Table 2: Kinetic Parameters for Hydrolysis of Selected Esters This table includes data for analogous compounds to illustrate typical kinetic values, as a comprehensive kinetic study for this compound hydrolysis was not available in the cited literature.

| Ester | Catalyst/Enzyme | kcat (s⁻¹) | KM (mM) | kcat/KM (M⁻¹s⁻¹) |

|---|---|---|---|---|

| p-Nitrophenyl Acetate | YbtT Thioesterase | 0.44 | 0.58 | 760 |

| p-Nitrophenyl Butyrate | YbtT Thioesterase | 0.17 | 0.11 | 1500 |

Data sourced from a study on the hydrolytic activity of the YbtT thioesterase. researchgate.net

Transesterification: Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. unl.edu For this compound, reaction with an alcohol (R'-OH) would produce a new ester (acetic acid R'-ester) and 1,3-propanediol. The reaction is an equilibrium process and can be catalyzed by either acids or bases. To drive the reaction to completion, a large excess of the reactant alcohol is often used as the solvent. unl.edu

Kinetic modeling of the transesterification of triglycerides (which are triesters) shows a stepwise reaction mechanism involving the formation of di- and monoglyceride intermediates. unl.edu Similar principles apply to the transesterification of this compound. Lipase-catalyzed transesterification is also a common synthetic strategy, used for example in the kinetic resolution of racemic alcohols. core.ac.uk

Degradation Pathways and Chemical Stability of Related Compounds

The stability of this compound can be inferred from studies on related, more complex compounds that share similar functional groups, such as hydroxypropyl methylcellulose acetate succinate (B1194679) (HPMC-AS). researchgate.netscispace.com These studies are crucial for understanding how environmental factors like heat, humidity, and pH can lead to chemical degradation. researchgate.netnih.gov HPMC-AS is known to be susceptible to hydrolysis, especially under harsh conditions like elevated temperatures, which can occur during manufacturing processes like hot-melt extrusion. researchgate.netscispace.com This hydrolysis results in the breaking of ester bonds. researchgate.net The investigation of physical aging in the glassy state of polymers like HPMC-AS is also critical for understanding the long-term stability of amorphous solid dispersions. rsc.orgrsc.org

Investigation of Degradation Products

Forced degradation studies are essential for identifying potential degradants of a chemical compound. ijper.org In the case of compounds containing acetate and hydroxyl groups, hydrolysis is a primary degradation pathway.

Research on hydroxypropyl methylcellulose acetate succinate (HPMC-AS) has shown that under conditions of high temperature and humidity, it undergoes hydrolysis to generate free acetic acid and succinic acid. researchgate.netscispace.comnih.gov These acidic degradation products can then potentially react with other molecules in a formulation. researchgate.netscispace.com For example, studies have demonstrated that the succinic acid generated from HPMC-AS hydrolysis can form new ester bonds with active pharmaceutical ingredients that contain hydroxyl groups. researchgate.netscispace.com Similarly, the hydrolysis of this compound would be expected to yield acetic acid and 1,3-propanediol.

In a different context, the degradation of drospirenone (B1670955) under acidic and alkaline stress conditions led to distinct products, such as the formation of a triol derivative under alkaline conditions. ijper.org Studies on other amine-based compounds have identified degradation products including various acids, amides, and urea (B33335) derivatives. ntnu.nocore.ac.uk

Interactive Table: Degradation Products of Related Compounds

| Parent Compound | Degradation Condition | Identified Degradation Products | Reference |

|---|---|---|---|

| Hydroxypropyl Methylcellulose Acetate Succinate (HPMC-AS) | Hydrolysis (e.g., high temperature) | Acetic acid, Succinic acid | researchgate.netscispace.comnih.gov |

| Drospirenone | Alkaline Hydrolysis | 17α-(3-hydroxypropyl)-6β, 7β, 15β, 16β-dimethylene-5β-androstane-3β,5,17β triol | ijper.org |

| Drospirenone | Acidic Hydrolysis | 3-oxo-15α,16α-dihydro-3'H-cyclopropa rsc.orgijper.org-17α-pregna-4,6-diene-21,17-carbolactone | ijper.org |

| 3-Amino-1-propanol Blends | Oxidative & Thermal Degradation | Ammonia (B1221849), Formic acid, N,N′-bis(3-hydroxypropyl)-urea | ntnu.no |

Stability in Solution and Solid States

The stability of a compound in different physical states is critical for its storage and application.

Stability in Solution: The stability of ester-containing compounds in solution is often challenged by hydrolysis. For HPMC-AS, the presence of moisture, especially at elevated temperatures, can induce hydrolysis of the acetate and succinate esters. scispace.com A study on hydroxypropyl β-cyclodextrin (HPβCD) in aqueous solution showed that it remained stable under various stress conditions, including different pH levels (3, 5, 7, and 9), ionic strengths, and an oxidative atmosphere at 40°C. roquette.com This suggests that the hydroxypropyl group itself is relatively stable, but the ester linkage in this compound remains the most likely point of hydrolytic cleavage. Polymers like HPMC-AS are used to maintain supersaturation of drugs in solution, with their aggregated state showing a significant enhancement in this effect. acs.org

Stability in Solid States: In the solid state, particularly in amorphous forms, physical stability is a key concern. Amorphous solid dispersions (ASDs) utilize polymers like HPMC-AS to stabilize drugs in a glassy matrix. rsc.orgmdpi.com The physical stability of these systems is related to the glass transition temperature (Tg) of the polymer; a higher Tg generally corresponds to reduced molecular mobility and better stability. mdpi.comresearchgate.net However, even in the glassy state, polymers undergo physical aging, a process of structural relaxation towards the equilibrium state, which can impact the stability of the dispersed compound. rsc.orgrsc.org HPMC-AS has been shown to exhibit this physical aging behavior. rsc.orgrsc.org Thermal degradation is another concern, especially for compounds processed at high temperatures. nih.gov The type of polymer used in an ASD can influence the thermal degradation pathway of a compound. nih.gov

Interactive Table: Factors Affecting Stability of Related Compounds

| Compound/System | State | Factor Affecting Stability | Effect | Reference |

|---|---|---|---|---|

| HPMC-AS | Solution/Solid | High Temperature & Humidity | Promotes hydrolysis of ester groups | scispace.com |

| HPβCD | Solution | pH (3-9), Ionic Strength | Insignificant effect on stability under tested conditions | roquette.com |

| Amorphous Solid Dispersions (e.g., with HPMC-AS) | Solid | Physical Aging | Structural relaxation that can affect long-term stability | rsc.orgrsc.org |

| Amorphous Solid Dispersions (e.g., with HPMC-AS) | Solid | Molecular Mobility | Lower mobility (higher Tg) generally enhances stability | mdpi.comresearchgate.net |

| Ritonavir in ASDs | Solid | Polymer Type (Protic vs. Aprotic) | Protic polymers (HPMC, HPMCAS) accelerated thermal degradation | nih.gov |

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for probing the atomic-level structure of molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of 3-hydroxypropyl acetate (B1210297) reveals distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the local electronic environment of each proton. nih.gov The splitting of these signals, or multiplicity, arises from spin-spin coupling between neighboring protons and provides valuable information about the connectivity of the carbon skeleton. libretexts.org

The ¹H NMR spectrum of 3-hydroxypropyl acetate typically exhibits the following signals: a singlet for the methyl protons of the acetate group, and triplets for the methylene (B1212753) protons of the propyl chain, and a multiplet for the central methylene group. The hydroxyl proton often appears as a broad singlet, and its chemical shift can be variable due to hydrogen bonding and exchange with trace amounts of water.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OCOCH₃ | ~2.05 | Singlet | - |

| -OCH₂ CH₂CH₂OH | ~4.20 | Triplet | ~6.3 |

| -OCH₂CH₂ CH₂OH | ~1.85 | Multiplet (Quintet) | ~6.3 |

| -OCH₂CH₂CH₂ OH | ~3.70 | Triplet | ~6.1 |

| -CH₂OH | Variable | Broad Singlet | - |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration used for the analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. The much larger range of chemical shifts in ¹³C NMR compared to ¹H NMR allows for better resolution of signals, even in complex molecules. acs.org

The ¹³C NMR spectrum of this compound will show distinct peaks for each of the five carbon atoms present in the molecule, as they are all in unique chemical environments. libretexts.org The carbonyl carbon of the ester group appears at the lowest field (highest chemical shift), while the methyl carbon of the acetate group appears at the highest field (lowest chemical shift). libretexts.org

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| -OC O- | ~171 |

| C H₃COO- | ~21 |

| -OC H₂CH₂CH₂OH | ~62 |

| -OCH₂C H₂CH₂OH | ~30 |

| -OCH₂CH₂C H₂OH | ~59 |

Note: Chemical shifts are approximate and can be influenced by the solvent and other experimental conditions.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation. libretexts.org The absorption of IR radiation causes molecular vibrations, such as stretching and bending of chemical bonds. sci-hub.se Fourier-Transform Infrared (FT-IR) spectroscopy is a more advanced version of the technique that offers higher sensitivity and resolution. researchgate.net

Vibrational Mode Assignments and Functional Group Identification

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A strong, broad absorption band in the region of 3400 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the alkyl groups typically appear in the range of 2850-3000 cm⁻¹. A very prominent and sharp absorption band around 1740 cm⁻¹ corresponds to the C=O stretching vibration of the ester functional group. The C-O stretching vibrations of the ester and alcohol moieties are observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹. libretexts.org

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Alcohol | ~3400 | Broad, Strong |

| C-H Stretch | Alkyl | ~2850-3000 | Medium to Strong |

| C=O Stretch | Ester | ~1740 | Strong, Sharp |

| C-O Stretch | Ester, Alcohol | ~1000-1300 | Medium to Strong |

Analysis of Intermolecular Interactions

FT-IR spectroscopy is also a valuable tool for studying intermolecular interactions, particularly hydrogen bonding. nih.gov In the case of this compound, the hydroxyl group can participate in hydrogen bonding with other molecules of this compound or with other protic species. This interaction can be observed in the IR spectrum as a broadening and a shift to lower frequency of the O-H stretching band. The extent of this shift and broadening can provide qualitative information about the strength and nature of the hydrogen bonding network. acs.orgnih.gov

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. whitman.edu It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule. Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, which can provide more detailed structural information by isolating a specific ion and inducing its fragmentation. nih.gov

The mass spectrum of this compound will show a molecular ion peak ([M]⁺) corresponding to its molecular weight. However, the molecular ion is often unstable and undergoes fragmentation, resulting in a series of fragment ions. The fragmentation pattern is characteristic of the molecule's structure. Common fragmentation pathways for esters include the loss of the alkoxy group or the acyl group. For this compound, fragmentation can also occur at the C-C bonds of the propyl chain. libretexts.org

Tandem MS/MS analysis can be used to further investigate the fragmentation pathways. nih.gov For example, the molecular ion can be selected and then fragmented to produce a daughter ion spectrum. This process can help to confirm the identity of fragment ions and to piece together the structure of the original molecule.

Table 4: Potential Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure | Possible Neutral Loss |

| 118 | [CH₃COOCH₂CH₂CH₂OH]⁺ | - |

| 101 | [CH₃COOCH₂CH₂CH₂]⁺ | OH |

| 75 | [HOCH₂CH₂CH₂O]⁺ | CH₃CO |

| 59 | [HOCH₂CH₂]⁺ | CH₃COOCH₂ |

| 43 | [CH₃CO]⁺ | OCH₂CH₂CH₂OH |

Note: The relative intensities of these fragment ions can vary depending on the ionization method and energy used.

Molecular Weight Confirmation and Purity Validation

The precise molecular weight of this compound is a fundamental parameter confirmed through mass spectrometry. The compound has a molecular formula of C5H10O3 and a molecular weight of approximately 118.13 g/mol . nih.gov Mass spectrometry analysis provides an exact mass, which for this compound is 118.062994177 Da. nih.gov This high-resolution measurement is instrumental in unequivocally identifying the compound.

Purity validation is often performed using chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), frequently coupled with mass spectrometry (MS). benchchem.comvulcanchem.com These techniques separate this compound from any impurities, and the subsequent detection allows for the quantification of its purity. For instance, HPLC analysis can be used to validate the purity of a synthesized batch of the compound. benchchem.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C5H10O3 | nih.gov |

| Molecular Weight | 118.13 g/mol | nih.gov |

| Exact Mass | 118.062994177 Da | nih.gov |

Fragmentation Pattern Analysis for Structural Elucidation

Mass spectrometry is not only used for molecular weight determination but also for structural elucidation through the analysis of fragmentation patterns. When this compound is ionized in a mass spectrometer, it breaks apart into characteristic fragment ions. libretexts.orghscprep.com.au The pattern of these fragments provides a molecular fingerprint that helps to confirm the compound's structure. libretexts.orghscprep.com.au

In the case of esters like this compound, fragmentation often occurs near the carbonyl group. libretexts.org Analysis of the mass-to-charge ratio (m/z) of these fragments allows researchers to piece together the original molecular structure. For example, the presence of specific ions can indicate the hydroxypropyl and acetate moieties within the molecule.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the quantitative analysis of this compound and its metabolites in complex mixtures. nih.govnih.govresearchgate.net This method combines the separation capabilities of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry. nih.govnih.gov

In a typical LC-MS/MS application, the sample is first injected into an HPLC system where this compound is separated from other components. researchgate.netnih.gov The eluent from the HPLC column is then introduced into the mass spectrometer. The precursor ion corresponding to the compound of interest is selected and fragmented, and specific product ions are monitored for quantification. nih.gov This technique, known as multiple reaction monitoring (MRM), provides excellent specificity and allows for very low detection limits. chrom-china.com For instance, LC-MS/MS methods have been developed for the quantification of 3-hydroxypropylmercapturic acid (3-HPMA), a metabolite of acrolein, in urine, demonstrating the technique's utility in biological monitoring studies. nih.govnih.govnih.gov

Chromatographic Separation Techniques

Chromatographic techniques are indispensable for the separation, purification, and analysis of this compound. Gas chromatography, high-performance liquid chromatography, and thin-layer chromatography each offer unique advantages depending on the analytical goal.

Gas Chromatography (GC)

Gas Chromatography (GC) is a widely used technique for the analysis of volatile compounds like this compound. vulcanchem.com In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. nih.gov A common detector for this purpose is the Flame Ionization Detector (FID). mdpi.com

GC can be coupled with a mass spectrometer (GC-MS) for enhanced identification of the separated components. researchgate.net GC-MS analysis of a this compound system can reveal the presence of monomers, dimers, trimers, and even tetramers, each with a distinct retention time. researchgate.net For instance, in one study, the monomer of this compound was observed at a retention time of 6.1 minutes, while its dimers appeared between 18.9 and 20.3 minutes. researchgate.net

Table 2: Example GC Conditions for Related Compounds

| Parameter | Condition | Source |

|---|---|---|

| Column | HP-5 capillary column (30 m x 0.320 mm x 0.25 µm) | mdpi.com |

| Carrier Gas | N2 | mdpi.com |

| Flow Rate | 1.00 mL/min | mdpi.com |

| Injector Temperature | 250 °C | mdpi.com |

| Detector Temperature | 250 °C (FID) | vulcanchem.commdpi.com |

| Oven Temperature | Isothermal at 220 °C or programmed | vulcanchem.commdpi.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and purification of this compound. researchgate.netresearchgate.net It is particularly useful for non-volatile or thermally sensitive compounds. In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. medcraveonline.commedcraveonline.com

Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed. medcraveonline.commedcraveonline.com A mixture of solvents, such as methanol, acetonitrile, and water, is often used as the mobile phase to achieve optimal separation. medcraveonline.commedcraveonline.com HPLC has been successfully used to quantify this compound, with one method reporting a detection limit of 7.5 μM. researchgate.net The technique is also valuable for validating the purity of synthesized this compound. benchchem.com

Table 3: Example HPLC Conditions for Analysis of Related Compounds

| Parameter | Condition | Source |

|---|---|---|

| Column | C18 (150mm x 4.6mm, 5µm) | medcraveonline.commedcraveonline.com |

| Mobile Phase | Methanol, acetonitrile, and water mixture (e.g., 35:25:40 v/v/v) | medcraveonline.commedcraveonline.com |

| Flow Rate | 1.0 mL/min | medcraveonline.commedcraveonline.com |

| Detection | UV or Mass Spectrometry | researchgate.netnih.gov |

| Column Temperature | 30 °C | medcraveonline.commedcraveonline.com |

Thin-Layer Chromatography (TLC) and Flash Column Chromatography

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for monitoring reaction progress, identifying compounds in a mixture, and determining the appropriate solvent system for column chromatography. wisc.edusrmist.edu.insigmaaldrich.com In TLC, a thin layer of adsorbent material, such as silica (B1680970) gel, is coated onto a plate. wisc.edu The sample is spotted onto the plate, which is then placed in a developing chamber with a solvent (mobile phase). wisc.edu The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. srmist.edu.in For a compound like this compound, a solvent system such as ethyl acetate/hexane might be used, with the compound's retention factor (Rf) indicating its polarity. thno.orgbenchchem.com

Flash column chromatography is a preparative technique used to purify larger quantities of compounds. thno.orgsilicycle.comhawachhplccolumn.com It operates on the same principles as TLC but on a larger scale, using a column packed with a stationary phase like silica gel. silicycle.comrochester.edu The crude product is loaded onto the column, and a solvent or solvent gradient is passed through to elute the components at different rates, allowing for the isolation of the pure compound. thno.orgrsc.org This method is frequently used in the synthesis of this compound and its derivatives for purification. thno.orgrsc.org

Thermal Analysis Methods for Solid-State Properties

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. mat-cs.com These methods are fundamental for determining the thermal stability and phase behavior of materials like this compound.

Differential Scanning Calorimetry (DSC) is a primary tool for investigating the thermal transitions of a material. It functions by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov This technique is particularly useful for identifying the glass transition temperature (T_g), melting temperature (T_m), and crystallization events.

DSC analysis can also reveal the miscibility of components in a mixture. In amorphous solid dispersions (ASDs), a single T_g, intermediate between the values for the pure drug and the polymer, indicates the formation of a homogeneous, single-phase system. acs.org Conversely, the presence of two distinct T_g values suggests that the components are phase-separated. acs.org

Table 1: Glass Transition Temperatures (T_g) of Related Hydroxypropyl-Containing Polymers

| Polymer | Glass Transition Temperature (T_g) | Reference |

|---|---|---|

| Poly(3-hydroxypropyl ethylene-imine) (P3HPEI) | -38.6 °C | nih.gov |

| Hydroxypropyl Methylcellulose (B11928114) Acetate Succinate (B1194679) (HPMCAS) | ~121 °C | mdpi.com |

| Amorphous Drug/HPMCAS Physical Mixture | 29 °C and 116 °C | acs.org |

| Homogeneous Drug/HPMCAS Solid Dispersion | 82 °C | acs.org |

This table is interactive. Click on the headers to sort the data.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mat-cs.cometamu.edu This technique is essential for determining the thermal stability of a compound, identifying its decomposition temperatures, and quantifying the mass loss associated with these events. mat-cs.com

A typical TGA experiment involves heating a small amount of the sample at a constant rate under an inert gas like nitrogen. rsc.org The resulting TGA curve plots the percentage of remaining mass against temperature. The onset temperature of mass loss is a key indicator of the material's thermal stability. nih.gov

For example, studies on related polymers show distinct thermal decomposition profiles. P3HPEI exhibits an initial mass loss of about 8% between 30 and 150 °C, attributed to the evaporation of bound water, followed by significant thermal degradation starting at 235 °C. nih.gov In contrast, HPMCAS is generally more thermally stable, with studies indicating negligible mass loss at temperatures below 150 °C (423 K). rsc.org TGA is a crucial tool for establishing the maximum processing temperatures for techniques like hot-melt extrusion. nih.gov

Table 2: Thermal Decomposition Data for Related Compounds from TGA

| Compound/Polymer | Onset of Significant Decomposition | Observations | Reference |

|---|---|---|---|

| Poly(3-hydroxypropyl ethylene-imine) (P3HPEI) | ~235 °C | Initial water loss (~8%) up to 150 °C. | nih.gov |

| Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS-LF) | >150 °C | Considered stable for calorimetric studies up to 150 °C. | rsc.org |

| Chitosan (B1678972) (CHI) Film | ~250 °C | Maximum degradation rate at 320 °C. | nih.gov |

This table is interactive. Click on the headers to sort the data.

X-ray Diffraction and Crystallography

X-ray diffraction techniques are indispensable for probing the solid-state nature of a material, allowing for the differentiation between amorphous and crystalline forms and, in the case of single crystals, the precise determination of molecular structure.

X-ray Powder Diffraction (PXRD) is a rapid, non-destructive technique used to identify the solid-state form of a material. nih.gov When an X-ray beam interacts with a sample, it is diffracted by the planes of atoms within the material.

Crystalline materials possess long-range molecular order, resulting in a unique diffraction pattern characterized by sharp, well-defined peaks at specific diffraction angles (2θ). researchgate.net

Amorphous materials lack this long-range order, causing them to scatter X-rays over a wide range of angles, producing a broad, diffuse "halo" in the diffraction pattern. nih.govresearchgate.net

PXRD is routinely used to confirm the successful conversion of a crystalline drug into an amorphous state within a solid dispersion, where the sharp peaks of the crystalline form are replaced by the characteristic halo of the amorphous system. nih.govnih.gov It is also a primary method for stability testing, as the emergence of sharp peaks in a previously amorphous sample over time indicates recrystallization. nih.govresearchgate.net Furthermore, PXRD can be used to identify different polymorphic forms of a crystalline compound, as each polymorph will produce a distinct diffraction pattern. iucr.org

When a compound can be grown as a suitable single crystal, Single-Crystal X-ray Diffraction (SCXRD) provides the most definitive information about its atomic arrangement. This powerful technique can precisely determine:

The three-dimensional molecular structure.

Absolute stereochemistry. benchchem.com

Bond lengths, bond angles, and torsion angles. acs.org

The packing of molecules within the crystal lattice. nih.gov

Intermolecular interactions, such as hydrogen bonding. iucr.orgresearchgate.net

For instance, in a study of a copper(II) complex synthesized using copper(II) acetate, SCXRD analysis revealed an elongated octahedral geometry around the central copper atom and detailed how intermolecular hydrogen bonds linked the molecules into a one-dimensional chain. nih.govresearchgate.net In another analysis of a 3-hydroxypropyl amide derivative, SCXRD was used to confirm the molecular structure and identify both intramolecular and intermolecular hydrogen bonding networks that dictate the crystal packing. iucr.org This level of detail is unattainable with other techniques and is considered the gold standard for structural elucidation.

Other Advanced Characterization Techniques

Beyond the core thermal and diffraction methods, other advanced techniques can provide further characterization. Advanced mass spectrometric techniques, for example, are crucial for confirming molecular weight and elucidating fragmentation pathways. A study on O-tert-butyldiphenylsilyl-(3-hydroxypropyl)oleate, a related silyl (B83357) ether derivative, employed a combination of Nanoparticle-Assisted Laser Desorption/Ionization Mass Spectrometry (NALDI-MS), Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS), and Triple Quadrupole Electrospray Tandem Mass Spectrometry (QqQ ESI-MS/MS). mdpi.com These methods allowed for the precise identification and characterization of the synthesized compound and provided a detailed examination of its fragmentation patterns, offering a comprehensive understanding of its behavior during mass spectrometric analysis. mdpi.com

Raman Mapping for Spatial Distribution Analysis

Raman mapping, a powerful non-destructive analytical technique, is exceptionally well-suited for determining the spatial distribution of this compound within a heterogeneous system. renishaw.com This method combines Raman spectroscopy with microscopy to generate detailed chemical images, where the contrast is based on the vibrational modes of the constituent molecules. spectroscopyonline.comthermofisher.com

The fundamental principle involves acquiring a full Raman spectrum at each pixel of a defined area of the sample. The resulting hyperspectral data cube can then be analyzed to identify the unique spectral signatures of each component. For this compound, characteristic Raman bands, such as those corresponding to the C=O stretch of the acetate group, the C-O stretch, and the vibrations of the propyl chain, would be used for its identification.

In a typical application, such as analyzing a polymer blend containing this compound, a region of interest is scanned, and the intensity of a characteristic Raman peak for this compound is plotted for each point. This creates a two- or three-dimensional map that visually represents the concentration and distribution of the compound. scielo.br The spatial resolution of this technique is typically on the order of a micrometer. scielo.br

Table 1: Illustrative Raman Mapping Parameters for Analyzing this compound in a Polymer Blend

| Parameter | Value/Description | Purpose |

| Excitation Laser | 532 nm or 785 nm | To induce Raman scattering from the sample. The choice depends on sample fluorescence. |

| Objective Lens | 50x or 100x | To focus the laser and collect the Raman signal with high spatial resolution. |

| Mapping Area | e.g., 50 µm x 50 µm | The region of the sample to be chemically imaged. |

| Step Size | e.g., 1 µm | The distance between consecutive points of spectral acquisition, defining the image resolution. |

| Integration Time | 0.1 - 1 s per pixel | The duration of signal collection at each point, affecting the signal-to-noise ratio. |

| Spectral Resolution | 2-4 cm⁻¹ | To resolve closely spaced Raman bands for unambiguous chemical identification. |

The analysis of the hyperspectral data can reveal the size and shape of domains rich in this compound, the degree of its dispersion, and its proximity to other components in the mixture. This information is critical for understanding how the spatial arrangement of this compound influences the macroscopic properties of the material.

Fluorescence Spectroscopy and Imaging for Miscibility Assessment

Fluorescence spectroscopy and microscopy are highly sensitive techniques that can be employed to assess the miscibility of this compound with other components, particularly in polymer blends or amorphous solid dispersions. acs.orgnih.gov The assessment of miscibility is crucial as it directly impacts the physical stability and performance of the final product. core.ac.uk

This method often involves the use of a fluorescent probe or the intrinsic fluorescence of one of the components. If this compound or the matrix it is blended with is not intrinsically fluorescent, a small amount of a solvatochromic fluorophore can be added. These probes exhibit changes in their fluorescence emission spectra (e.g., wavelength shifts, changes in intensity or lifetime) depending on the polarity and viscosity of their immediate environment.

To evaluate the miscibility of a blend containing this compound, the fluorescence behavior of the probe within the blend would be compared to its behavior in the pure components.

In a miscible system , where this compound and the matrix are mixed on a molecular level, the probe would experience a homogeneous environment, resulting in a single, well-defined fluorescence signal.

In an immiscible system , the probe would partition into the different phases, leading to multiple fluorescence signals corresponding to each distinct environment.

Fluorescence microscopy, including confocal fluorescence microscopy, can provide a visual confirmation of miscibility. By labeling one of the components (e.g., a polymer blended with this compound) with a fluorescent tag, one can directly visualize the phase morphology. reading.ac.uk A uniform fluorescence intensity across the image would suggest a miscible system at the microscopic level, while the presence of distinct fluorescent domains would indicate phase separation.

Table 2: Hypothetical Fluorescence Data for Miscibility Assessment of a this compound/Polymer Blend

| Sample | Peak Emission Wavelength (λₑₘ) | Interpretation |

| Fluorescent Probe in Pure this compound | 480 nm | Reference spectrum in the acetate environment. |

| Fluorescent Probe in Pure Polymer | 520 nm | Reference spectrum in the polymer environment. |

| Blend 1 (Miscible) | 505 nm (Single Peak) | A single peak intermediate between the pure components suggests a molecularly mixed environment. |

| Blend 2 (Immiscible) | 482 nm and 518 nm (Two Peaks) | The presence of two distinct peaks indicates the probe is located in separate, phase-separated domains. |

These fluorescence-based techniques offer high sensitivity and are capable of detecting phase separation at its early stages, providing valuable insights into the compatibility of this compound with other materials. nih.gov

Atomic Force Microscopy (AFM) Coupled with Nanoscale Infrared Spectroscopy and Nanothermal Analysis (AFM-nanoIR-nanoTA)

For the ultimate in high-resolution chemical and thermal characterization, the combination of Atomic Force Microscopy (AFM) with nanoscale infrared spectroscopy (nanoIR) and nanothermal analysis (nanoTA) provides unparalleled insights. mdpi.comresearchgate.net This suite of techniques can simultaneously map the topography, chemical composition, and thermal properties of a sample surface with nanoscale resolution. bruker.combruker.com

AFM-nanoIR works by using the sharp tip of an AFM to detect the localized thermal expansion of a sample as it absorbs light from a tunable infrared laser. bruker.com By scanning the laser through different wavenumbers, a local IR absorption spectrum can be generated at a specific point on the sample, with a spatial resolution determined by the size of the AFM tip (typically tens of nanometers). researchgate.net This allows for the unambiguous chemical identification of nanoscale features. For a blend containing this compound, one could acquire an IR spectrum from a domain as small as 20-50 nm and identify it based on the characteristic absorption bands of the acetate's carbonyl group.

AFM-nanoTA utilizes a special AFM probe with an integrated heater to perform local thermal analysis. The probe is brought into contact with the sample surface, and the temperature is ramped up while monitoring the probe's deflection. A sharp downward deflection of the cantilever indicates a softening of the material, which corresponds to its glass transition temperature (T₉) or melting temperature (Tₘ). bruker.com

When applied to a material containing this compound, this correlative approach would yield a wealth of information:

Topography: A high-resolution image of the sample surface.

Chemical Mapping: By setting the IR laser to a wavelength specifically absorbed by this compound (e.g., ~1740 cm⁻¹ for the C=O stretch), the AFM can map its distribution with nanoscale precision.

Local Thermal Analysis: The nanoTA probe can be positioned on different areas of the map (e.g., on a domain identified as this compound and on the surrounding matrix) to measure the local T₉ or Tₘ. In a miscible blend, a single T₉ would be observed, whereas an immiscible blend would exhibit distinct thermal transitions for each component.

Table 3: Expected Correlative AFM-nanoIR-nanoTA Findings for a this compound (HPA)/Polymer Blend

| Analysis Mode | Miscible Blend Finding | Immiscible Blend Finding |

| AFM Topography | Featureless or smooth surface. | Phase-separated domains with distinct topography (e.g., islands, nodules). |

| AFM-nanoIR Map | Uniform chemical map; HPA and polymer signals are co-located. | Chemical map shows distinct regions rich in either HPA or the polymer. |

| AFM-nanoTA | A single glass transition temperature (T₉) is measured across the entire surface. | Two distinct T₉ values are measured, corresponding to the pure HPA-rich and polymer-rich phases. |

This powerful combination of techniques allows for a direct correlation between the nanoscale morphology, chemical identity, and thermomechanical properties, providing a definitive assessment of the physical state and distribution of this compound in complex formulations. mdpi.com

Theoretical and Computational Chemistry Studies

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the dynamic behavior of 3-hydroxypropyl acetate (B1210297) and its interactions with other molecules.

The flexible propyl chain of 3-hydroxypropyl acetate allows it to adopt various conformations in different environments. Computational studies, such as those performed on related hydroxypropyl-substituted compounds, reveal that the conformational flexibility is a key determinant of its physical and chemical properties. For instance, in N-(3-hydroxypropyl)maleimide, the hydroxypropyl chain's flexibility is a noted characteristic. benchchem.com Molecular dynamics (MD) simulations can be used to explore the conformational landscape of this compound, identifying the most stable conformers and the energy barriers between them. These simulations can also shed light on how the conformation changes in the presence of solvents or other molecules. Studies on similar molecules, like N-(3-hydroxypropyl) 3α,12α-dihydroxy-5β-cholan-24-amide, have utilized molecular modeling to understand their solid-state structures. mdpi.com

The hydroxyl and acetate groups in this compound are capable of forming various intermolecular interactions, including hydrogen bonds and dipole-dipole interactions. These interactions are crucial in determining its binding modes with other molecules and its behavior in solution.

Computational studies on analogous systems highlight the importance of such interactions. For example, in a complex involving a hydroxy-functionalized cation, N-(3-hydroxypropyl)pyridinium, quantum chemical calculations showed that hydrogen bonding could stabilize clusters of like-charged ions. researchgate.net Similarly, research on hydroxypropyl methylcellulose (B11928114) acetate succinate (B1194679) (HPMCAS) has demonstrated that intermolecular interactions, such as hydrogen bonding between the acetyl groups and other molecules, play a significant role in its properties. acs.org Molecular dynamics simulations can be employed to model the interactions of this compound with various chemical species, providing insights into binding affinities and preferred binding sites. These simulations have been successfully used to study the interaction between HPMCAS and drug molecules, revealing the formation of polymer-drug complexes driven by strong intermolecular forces. figshare.com

| Interaction Type | Potential Role in this compound |

| Hydrogen Bonding | The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen of the acetate group and the hydroxyl oxygen can act as acceptors. |

| Dipole-Dipole Interactions | The polar ester and hydroxyl groups contribute to significant dipole-dipole interactions. |

| van der Waals Forces | These forces contribute to the overall intermolecular attractions. |

Quantum Chemical Calculations

Quantum chemical calculations provide a detailed understanding of the electronic structure and reactivity of this compound.

Quantum chemical methods, such as density functional theory (DFT), are invaluable for elucidating the mechanisms of chemical reactions involving this compound. These calculations can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states.

For instance, the hydrolysis of the ester group in this compound can be studied computationally to determine the reaction pathway and the associated energy barriers. While specific studies on this compound are not prevalent, research on similar reactions, such as the cleavage of nitrophenyl alkanoate esters, has utilized theoretical approaches to understand transition-state binding. psu.edu Furthermore, computational investigations into the formation of acetate during electrochemical CO2 reduction have elucidated complex reaction mechanisms, highlighting the power of these methods. rsc.org The study of photoinduced reactions of hydroxybiphenyl derivatives has also benefited from a synergy of experimental and computational investigations to unravel the reaction mechanism. researchgate.net

Quantum chemical calculations can predict various spectroscopic parameters for this compound, which can be compared with experimental data to validate both the computational model and the experimental assignments.

Predicted spectroscopic data can include NMR chemical shifts, infrared (IR) vibrational frequencies, and Raman spectra. For example, theoretical calculations of 13C-NMR chemical shifts were performed for N-(3-hydroxypropyl) 3α,12α-dihydroxy-5β-cholan-24-amide to verify its structure. mdpi.com Similarly, the spectroscopic signatures of the hydroxypropyl chain, such as the distinct IR absorption for the OH stretch, have been noted in related compounds like 2-amino-N-(3-hydroxypropyl)benzamide. benchchem.com The prediction of these parameters for this compound would involve calculating the electronic structure and then deriving the spectroscopic properties from it.

| Spectroscopic Parameter | Predicted Information |

| NMR Chemical Shifts (¹H, ¹³C) | Provides information on the chemical environment of each nucleus, aiding in structure elucidation. |

| IR Vibrational Frequencies | Predicts the positions of characteristic absorption bands for functional groups like C=O, C-O, and O-H. |

| Raman Spectra | Complements IR data and can provide information on molecular symmetry and vibrations. |

Applications in Advanced Materials and Chemical Technologies

Role as Chemical Intermediates and Precursors in Complex Synthesis

The reactivity of the hydroxyl and acetate (B1210297) groups in 3-hydroxypropyl acetate and its derivatives makes them valuable intermediates in multi-step organic synthesis. They serve as foundational molecules for constructing more complex chemical entities with specific biological or material properties.

Synthesis of Fine Chemicals and Active Pharmaceutical Ingredients

Derivatives of this compound are key intermediates in the synthesis of specific Active Pharmaceutical Ingredients (APIs). Fine chemicals are pure, single chemical substances produced in limited quantities that are used as starting materials for specialty chemicals such as pharmaceuticals. The stereospecific nature of these intermediates is often crucial for the efficacy of the final drug product.

For instance, chiral derivatives of this compound serve as critical building blocks for important pharmaceuticals:

(R)-2-Benzyl-3-hydroxypropyl Acetate is a key intermediate in the synthesis of Retorphan . pharmaffiliates.comas-1.co.jpimpurity.com Retorphan is a potent and selective inhibitor of neprilysin and acts as a prodrug for the enantiomers of Thiorphan. pharmaffiliates.com

(S)-2-Benzyl-3-hydroxypropyl Acetate is utilized as an intermediate in the production of Sinorphan , which functions as an inhibitor of both angiotensin-converting enzyme (ACE) and neutral endopeptidase. pharmaffiliates.comas-1.co.jpbocsci.com

The following table summarizes these important applications.

| Intermediate Compound | API Synthesized | Therapeutic Action of API |

| (R)-2-Benzyl-3-hydroxypropyl Acetate | Retorphan | Neprilysin inhibitor |

| (S)-2-Benzyl-3-hydroxypropyl Acetate | Sinorphan | Angiotensin-converting enzyme and neutral endopeptidase inhibitor |

Building Blocks for Polymer Architectures

The dual functionality of this compound and related hydroxypropyl monomers allows them to act as building blocks in polymer synthesis. adakem.com The hydroxyl group can initiate polymerization or be modified for subsequent reactions, while the ester or other functional groups can be incorporated into the polymer backbone or side chains, imparting specific properties. These monomers are used to create both homopolymers and copolymers with tailored characteristics such as chemical resistance, adhesion, and rheology modification. adakem.comatamankimya.com

For example, hydroxypropyl acrylate (B77674) (HPA) and hydroxypropyl methacrylate (B99206) (HPMA) are used as raw materials in the synthesis of various polymers. adakem.comatamanchemicals.com They can be copolymerized with a wide range of other monomers, including acrylic acid, styrene, and vinyl acetate, to produce materials for coatings, adhesives, and plastics. adakem.comatamanchemicals.comgoogle.com The hydroxyl groups in the resulting polymers improve adhesion and provide sites for cross-linking, which enhances the mechanical and chemical resistance of the final product. atamankimya.com

Integration into Polymer Systems for Functional Materials

The incorporation of the hydroxypropyl moiety into polymer structures is a key strategy for creating functional materials, particularly in the pharmaceutical industry. These materials are engineered to enhance the performance of drug delivery systems by improving solubility, stability, and bioavailability of poorly water-soluble drugs.

Hydroxypropyl Modified Cellulosic Polymers (e.g., HPMCAS) in Solid Dispersions

Hydroxypropyl methylcellulose (B11928114) acetate succinate (B1194679) (HPMCAS) is a leading polymer used in the formulation of amorphous solid dispersions (ASDs). mdpi.comresearchgate.net ASDs are a technology where a poorly soluble drug is molecularly dispersed in a polymer matrix in an amorphous, or non-crystalline, state. rsc.orgresearchgate.net This high-energy form enhances the drug's apparent solubility and dissolution rate. rsc.org

HPMCAS is particularly effective due to its specific chemical substituents—including hydroxypropyl, methoxy, acetyl, and succinoyl groups—which play a crucial role in both the formation and stabilization of the ASD. researchgate.net The polymer stabilizes the amorphous drug by inhibiting crystallization through several mechanisms:

Steric Hindrance: The bulky polymer chains physically obstruct the diffusion and alignment of drug molecules necessary for crystal formation. rsc.org

Drug-Polymer Interactions: HPMCAS can form specific interactions, such as hydrogen bonds and weaker van der Waals forces, with the dispersed drug molecules. pharmaexcipients.com These interactions reduce the molecular mobility of the drug and make it energetically less favorable for the drug molecules to self-associate and crystallize. researchgate.net

Supersaturation Maintenance: Upon administration, as the ASD dissolves, HPMCAS helps to maintain a supersaturated state of the drug in the gastrointestinal fluid, preventing it from precipitating back into its less soluble crystalline form. researchgate.netrsc.org This sustained supersaturation is critical for enhancing drug absorption. mdpi.com

The effectiveness of HPMCAS has led to its use in numerous commercially approved ASD formulations, improving the bioavailability of drugs like ivacaftor (B1684365) and vemurafenib. mdpi.com

Poly(3-hydroxypropyl ethyleneimine) in Polymer Blends for Film Development

Poly(3-hydroxypropyl ethyleneimine) (P3HPEI) is a novel polymer synthesized specifically for biomedical applications. nih.govmdpi.com It is created through a nucleophilic substitution reaction, where linear polyethyleneimine (L-PEI) is reacted with 3-bromo-1-propanol. nih.gov This modification significantly reduces the toxicity associated with the parent L-PEI polymer while retaining good water solubility. nih.govresearchgate.net

One of the key applications of P3HPEI is in the development of flexible films through blending with other polymers, such as chitosan (B1678972). nih.govdntb.gov.uanih.gov These polymer blends exhibit desirable properties for drug delivery applications:

Miscibility and Mechanical Properties: P3HPEI is miscible with chitosan in the solid state. nih.govresearchgate.net The inclusion of P3HPEI, which has a low glass transition temperature (Tg = -38.6 °C), improves the mechanical properties of chitosan films, making them more elastic and flexible. nih.govmdpi.com

Functional Films for Drug Delivery: These blended films have been successfully used to formulate rapid delivery systems for hydrophobic drugs like haloperidol. nih.govmdpi.com The hydrophilic nature of the P3HPEI allows for rapid drug release, with the film disintegrating within approximately 30 minutes, making it suitable for applications like buccal drug delivery. nih.govresearchgate.net An optimal blend of 35:65 (%w/w) of chitosan–P3HPEI was identified for providing the desired characteristics for transmucosal drug delivery. nih.govresearchgate.net

The properties of P3HPEI and its blends are summarized in the table below.

| Property | Value/Observation | Reference |

| P3HPEI Synthesis | Nucleophilic substitution of L-PEI with 3-bromo-1-propanol | nih.gov |

| P3HPEI Glass Transition Temp. (Tg) | -38.6 °C | nih.govresearchgate.net |

| P3HPEI Solubility | Good solubility in water | nih.govmdpi.com |

| Chitosan/P3HPEI Blend | Miscible in the solid state | nih.govresearchgate.net |

| Mechanical Effect | Inclusion of P3HPEI produces more elastic films | nih.govmdpi.com |

| Application | Rapid delivery films for haloperidol | nih.govresearchgate.net |

Studies on Drug-Polymer Miscibility and Stability in Solid Dispersions

The physical stability of an amorphous solid dispersion is critically dependent on the miscibility of the drug and the polymer. mdpi.com A miscible system is a single, homogeneous amorphous phase where the drug is molecularly dispersed within the polymer matrix. mdpi.com If the drug and polymer are immiscible, or if the drug loading exceeds its solubility in the polymer, phase separation can occur, leading to the formation of drug-rich domains that are prone to crystallization. mdpi.commdpi.com

Several factors and theoretical models are used to predict and evaluate drug-polymer miscibility and stability in systems containing hydroxypropyl-modified polymers like HPMC and HPMCAS:

Hansen Solubility Parameters (HSP): This approach predicts miscibility based on the principle that materials with similar solubility parameters are likely to be miscible. mdpi.comsemanticscholar.org The difference in the total solubility parameter (Δδt) between a drug and a polymer can be calculated; a smaller difference generally indicates better miscibility. mdpi.comsemanticscholar.org

Drug-Polymer Interactions: The stability of ASDs is enhanced by favorable interactions between the drug and the polymer. pharmaexcipients.com For cellulosic polymers like HPMCAS, hydrogen bonding between the polymer's hydroxyl or carboxyl groups and functional groups on the drug is a key stabilizing interaction. pharmaexcipients.comsemanticscholar.org Electrostatic interactions can also play a significant role; for example, cationic drugs may form insoluble complexes with the anionic HPMCAS, which can negatively impact drug release. nih.govnsf.gov

Glass Transition Temperature (Tg): A miscible ASD exhibits a single Tg that is intermediate between the Tgs of the pure drug and the polymer. researchgate.net A high Tg for the dispersion is desirable as it indicates low molecular mobility of the drug within the glassy polymer matrix, which kinetically hinders crystallization and enhances long-term physical stability. researchgate.netresearchgate.net

Studies have shown that for polymers like HPMCAS, the specific drug chemistry determines the extent of interaction and stability. mdpi.comnih.gov While HPMCAS can inhibit crystal growth for various drugs, the maximum stable drug loading depends on the specific drug-polymer miscibility. mdpi.commdpi.com

Development of Modified Cyclodextrins for Supramolecular Chemistry

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, enabling them to form inclusion complexes with a variety of guest molecules. alfachemic.comnih.govmdpi.com This characteristic makes them valuable in diverse fields, including drug delivery, food science, and environmental remediation. rsc.orgresearchgate.netresearchgate.net However, native cyclodextrins can have limitations such as restricted solubility in water. researchgate.netuniba.it Chemical modification of the hydroxyl groups on the cyclodextrin (B1172386) rim can enhance their properties and expand their applications. mdpi.comresearchgate.net

One such modification involves the introduction of hydroxypropyl groups, leading to the formation of hydroxypropyl-cyclodextrins. For instance, 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) exhibits significantly increased aqueous solubility compared to its parent β-cyclodextrin. mdpi.com While this compound itself is not directly used for this modification, the underlying 3-hydroxypropyl moiety is of interest. The synthesis of hydroxypropyl-CDs typically involves the reaction of cyclodextrin with propylene (B89431) oxide. rsc.org

The resulting hydroxypropyl-cyclodextrins are utilized in supramolecular chemistry to create complex, self-assembling systems. alfachemic.comnih.gov These modified cyclodextrins can act as hosts in host-guest chemistry, a fundamental concept in supramolecular chemistry where one molecule (the host) forms a complex with another molecule (the guest). alfachemic.com The inclusion of guest molecules within the cyclodextrin cavity can alter their physical and chemical properties, such as increasing the solubility and stability of poorly soluble drugs. researchgate.netnih.gov

The functionalization of cyclodextrins allows for the creation of materials with tailored properties. For example, by attaching specific functional groups to the cyclodextrin, it is possible to design systems for targeted drug delivery or to create responsive materials that change their properties in response to external stimuli. nih.govresearchgate.net The ability to control the structure and function of these supramolecular assemblies at the molecular level is a key area of research. alfachemic.com

Interactive Data Table: Properties of Native vs. Modified Cyclodextrins

| Property | Native β-Cyclodextrin | 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) |

|---|---|---|

| Aqueous Solubility | Low (18.5 mg/mL) mdpi.com | High (>1200 mg/mL) mdpi.com |

| Primary Application | Limited due to solubility researchgate.netrjpdft.com | Pharmaceutical excipient, solubility enhancer nih.govmdpi.com |

| Toxicity | Potential for nephrotoxicity rjpdft.com | Minimal toxicity rjpdft.com |

Synthesis and Characterization of Ionic Liquids Containing the 3-Hydroxypropyl Moiety

Ionic liquids (ILs) are salts that are liquid at or near room temperature, typically below 100 °C. researchgate.netacs.orgwallonie.be They possess a unique combination of properties, including low vapor pressure, high thermal stability, and the ability to dissolve a wide range of substances. wallonie.betandfonline.com These characteristics make them attractive as "green" solvents and catalysts in various chemical processes. nih.gov The properties of an ionic liquid can be fine-tuned by modifying the structure of its cation and/or anion. tandfonline.com

The 3-hydroxypropyl group, the core structure of this compound, can be incorporated into the cationic part of an ionic liquid to impart specific functionalities. The presence of the hydroxyl group can enhance the ionic liquid's solvating power, particularly for polar molecules and polymers like cellulose (B213188). tandfonline.com

One example is the synthesis of 3-hydroxypropylammonium acetate ([HPAA]), an ionic liquid that has been used as an effective and reusable acidic medium. iau.irhilarispublisher.com It is synthesized from the reaction of an amine with an acid. hilarispublisher.com Another route to introduce a hydroxyl-functionalized side chain involves the reaction of an N-substituted imidazole (B134444) with an epoxide, such as propylene oxide, in the presence of an acid. google.com For instance, the reaction of 1-methylimidazole (B24206) with propylene oxide and an acid can yield 1-(2-hydroxypropyl)-3-methylimidazolium based ionic liquids. google.comnih.gov

Ionic liquids containing the 3-hydroxypropyl moiety have been characterized for their physical and chemical properties. For example, 1-(3-chloro-2-hydroxypropyl)-3-methyl imidazolium (B1220033) chloride, a related functionalized ionic liquid, demonstrates high conductivity and thermal stability up to 230°C. researchgate.nettandfonline.com The hydroxyl group can also play a catalytic role; for example, hydroxy-containing ionic liquids have been used as catalysts for the addition of carbon dioxide to epoxides to form cyclic carbonates. researchgate.net

The viscosity and thermal stability of these ionic liquids are key parameters. The viscosity of 3-hydroxypropylammonium acetate is notably high. hilarispublisher.com The thermal stability of hydroxyl-functionalized ionic liquids depends on the nature of both the cation and the anion. hilarispublisher.com

Interactive Data Table: Examples of Ionic Liquids with Hydroxypropyl Moiety

| Ionic Liquid Name | Cation Structure | Anion | Key Properties/Applications |

|---|---|---|---|

| 3-Hydroxypropylammonium acetate ([HPAA]) | 3-hydroxypropylammonium | Acetate | High viscosity; used as a reusable acidic medium. iau.irhilarispublisher.com |

| 1-(3-chloro-2-hydroxypropyl)-3-methyl imidazolium chloride | 1-(3-chloro-2-hydroxypropyl)-3-methyl imidazolium | Chloride | High conductivity; thermal stability up to 230°C; dissolves cellulose. researchgate.nettandfonline.com |

| Triethyl(3-hydroxypropyl)ammonium chloride | Triethyl(3-hydroxypropyl)ammonium | Chloride | Catalyst for the synthesis of cyclic carbonates from epoxides and CO2. researchgate.net |

| 1-(3-hydroxypropyl)-3-methylimidazolium chloride | 1-(3-hydroxypropyl)-3-methylimidazolium | Chloride | Catalyst for the synthesis of cyclic carbonates from epoxides and CO2. researchgate.net |

Biochemical and Environmental Research Aspects Excluding Ecotoxicity and Human Health Impact

Metabolic Transformation Pathways of 3-Hydroxypropyl-Containing Compounds

The metabolism of compounds featuring a 3-hydroxypropyl group is a subject of significant biochemical interest. These transformations often involve conjugation and subsequent modification, leading to the formation of specific biomarkers that can be used to understand exposure to parent compounds.

A primary metabolic route for certain precursor compounds results in the formation of 3-Hydroxypropyl Mercapturic Acid (3-HPMA). 3-HPMA is widely recognized as a major urinary metabolite and a noninvasive biomarker, particularly for exposure to acrolein. jst.go.jp Acrolein, a reactive unsaturated aldehyde, is found in sources like tobacco smoke and automobile exhaust and can also be generated endogenously through metabolic processes. jst.go.jprupahealth.com

The metabolic pathway leading to 3-HPMA involves several key steps. Initially, a precursor compound like acrolein conjugates with glutathione, a critical cellular antioxidant. rupahealth.com This conjugate undergoes further enzymatic processing, which includes reduction and conversion into a mercapturic acid derivative, ultimately yielding 3-HPMA that is excreted in the urine. rupahealth.commdpi.com The presence and concentration of 3-HPMA in urine serve as a reliable indicator of exposure to its precursors. rupahealth.com

Studies in rats administered with radio-labeled acrolein identified several urinary metabolites, with 3-HPMA being the most abundant, accounting for 52.5–73.8% of the identified metabolites. jst.go.jp This highlights its significance as the primary end-product of this specific metabolic pathway.

Table 1: Metabolic Pathway Leading to 3-Hydroxypropyl Mercapturic Acid (3-HPMA)

| Step | Transformation | Key Molecules Involved | Outcome |

| 1 | Glutathione Conjugation | Acrolein, Glutathione | Formation of an acrolein-glutathione conjugate. rupahealth.com |

| 2 | Enzymatic Processing | Acrolein-glutathione conjugate | Reduction of the aldehyde group and conversion to a mercapturic acid derivative. rupahealth.com |

| 3 | Final Product Formation | - | Formation of 3-Hydroxypropyl Mercapturic Acid (3-HPMA). jst.go.jp |

| 4 | Excretion | 3-HPMA | Excretion in urine as a biomarker. mdpi.com |

Chemical Degradation in Simulated Biological and Environmental Systems

The degradation of 3-hydroxypropyl acetate (B1210297) in various simulated environments is influenced by its chemical structure, particularly the ester linkage and the propyl chain. Research on structurally similar compounds provides insight into its likely degradation mechanisms.

The primary and rate-determining step in the degradation of acetate esters like cellulose (B213188) acetate is the cleavage of the acetyl group via hydrolysis. researchgate.net This process, known as deacetylation, can be catalyzed by enzymes such as acetyl esterases. researchgate.net In simulated composting experiments, cellulose acetate films demonstrated significant deacetylation, which was accelerated by the presence of embedded enzymes. acs.org For 3-hydroxypropyl acetate, a similar hydrolytic cleavage of the ester bond would be the expected initial degradation step, yielding acetic acid and 1,3-propanediol (B51772).

In simulated biological systems, such as in vitro studies using rat liver S9 fractions, compounds with propyl chains can undergo hydroxylation. For example, the metabolism of chlorinated parabens resulted in the formation of hydroxylated metabolites like 3-hydroxypropyl 3,5-dichloro-4-hydroxybenzoate. jst.go.jp This indicates that in a biological context, the propyl group of this compound could be a target for oxidative enzymes.

Thermal degradation is another relevant pathway under certain environmental conditions. Studies on poly(3-hydroxypropyl ethyleneimine) showed thermal degradation occurring in distinct phases at temperatures above 235°C. mdpi.com Similarly, the lignin-related compound 4-(3-hydroxypropyl)phenol is released during the thermal modification of wood at temperatures above 150°C. benchchem.com These findings suggest that this compound would be susceptible to decomposition under high-temperature conditions.

Table 2: Simulated Degradation Pathways for this compound Based on Related Compounds

| Degradation Mechanism | Simulated System | Compound Studied | Observed Transformation | Reference |

| Deacetylation (Hydrolysis) | Simulated Composting / Enzymatic Degradation | Cellulose Acetate | Cleavage of acetyl groups from the polymer backbone. | researchgate.netacs.org |

| Hydroxylation | Rat Liver S9 Fraction (In Vitro) | Chlorinated Propyl Paraben | Hydroxylation of the propyl side chain. | jst.go.jp |

| Thermal Decomposition | Thermogravimetric Analysis (TGA) | Poly(3-hydroxypropyl ethyleneimine) | Multi-phase weight loss starting at >235 °C. | mdpi.com |

| Thermal Release | Wood Thermal Modification | 4-(3-hydroxypropyl)phenol | Release from wood matrix at temperatures >150°C. | benchchem.com |

Emerging Research Directions and Future Perspectives in the Field

Development of Novel Synthetic Methodologies for Precision Control

The synthesis of specifically functionalized esters is moving beyond traditional chemical methods towards more precise and sustainable approaches. A significant area of emerging research is the development of chemoenzymatic and biocatalytic strategies, which offer unparalleled control over chemical reactions.

Chemoenzymatic synthesis combines the selectivity of biological catalysts (enzymes) with the practicality of chemical reactions. brynmawr.eduacs.org This hybrid approach allows for reactions that are often difficult to achieve through purely chemical means, such as site-specific functionalization on complex molecules. For instance, researchers have successfully developed chemoenzymatic routes for the synthesis of functionalized acetate (B1210297) precursors for pharmaceuticals. brynmawr.eduacs.org These methods often involve a biocatalytic step, such as hydroxylation or ketoreduction using enzymes like P450 monooxygenases or ketoreductases, followed by chemical steps like esterification. brynmawr.eduacs.org Such strategies can lead to significantly higher yields and are more environmentally benign compared to traditional multi-step chemical processes. brynmawr.eduacs.org

Biocatalysis, which uses whole-cell systems or isolated enzymes, is another key methodology for achieving precision. rsc.orgacs.org The use of alcohol dehydrogenases or ketoreductases enables the asymmetric reduction of ketones to produce specific enantiomers of alcohols, a critical step in creating chiral molecules. rsc.org This stereoselectivity is crucial for synthesizing compounds where biological activity is dependent on a specific 3D structure. The synthesis of optically active heterocycles through the enantioselective bioreduction of haloketones followed by cyclization is a prime example of this precision. mdpi.com These enzyme-mediated reactions are attractive due to their high selectivity, mild reaction conditions (temperature and pH), and the generation of biodegradable waste, making them a sustainable alternative to conventional chemistry. rsc.org

Table 1: Comparison of Novel Synthetic Methodologies

| Methodology | Description | Key Advantages | Example Application (Related Compounds) |

|---|---|---|---|

| Chemoenzymatic Synthesis | A multi-step process combining enzymatic and traditional chemical reactions. | High selectivity and specificity from enzymes; High yields; Environmentally friendly processes. brynmawr.eduacs.org | Synthesis of steroid precursors by combining biocatalytic hydroxylation/ketoreduction with chemical esterification. brynmawr.eduacs.org |

| Biocatalysis | The use of natural catalysts, such as enzymes or whole-cell microorganisms, to perform chemical transformations. | High stereoselectivity and regioselectivity; Mild reaction conditions; Reduced environmental impact. rsc.org | Asymmetric reduction of ketones to enantiomerically pure alcohols using ketoreductases. rsc.org |

| Solvent-Free Synthesis | Reactions conducted in the absence of a solvent, often using one of the reactants as the reaction medium. | Greener process (reduced solvent waste); Improved reaction rates; Simplified purification. | Biocatalytic production of panthenyl monoacyl esters using a eutectic mixture of substrates. semanticscholar.org |

Application of Advanced Spectroscopic and Analytical Techniques for Deeper Insight

To fully understand and harness the potential of 3-hydroxypropyl acetate and related structures, advanced analytical techniques are indispensable. While standard methods provide basic characterization, emerging applications of spectroscopy and chromatography are offering deeper insights into molecular structure, purity, and interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy remains a powerful tool. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to unambiguously assign proton and carbon signals, confirming the precise structure and connectivity of atoms within a molecule. mdpi.com For complex materials, solid-state NMR (ssNMR) has emerged as a critical technique for characterizing pharmaceutical solids, providing information on the three-dimensional structure of molecules in a crystal lattice. researchgate.net

Fourier-transform infrared spectroscopy (FTIR) is a rapid, non-destructive technique used to identify functional groups within a molecule. mdpi.com It is particularly useful for monitoring the progress of a synthesis, for example, by observing the appearance of an ester carbonyl peak or the disappearance of a carboxylic acid hydroxyl peak during an esterification reaction.

Chromatographic techniques, especially Gas Chromatography coupled with Mass Spectrometry (GC-MS), are essential for separating and identifying components in a mixture, ensuring the purity of the synthesized compound. mdpi.com The Kovats Retention Index, an experimental property derived from gas chromatography, provides a standardized measure for compound identification. nih.gov Furthermore, specialized chromatographic methods like reversed-phase high-performance liquid chromatography (RP-HPLC) are used to determine key physicochemical properties such as lipophilicity. mdpi.com

Table 2: Advanced Analytical Techniques and Their Applications

| Technique | Abbreviation | Information Provided | Relevance to this compound |

|---|---|---|---|

| Nuclear Magnetic Resonance | NMR (1H, 13C, 2D) | Provides detailed information on molecular structure, connectivity, and conformation. mdpi.com | Confirms the successful synthesis and structural integrity of the molecule. |